Octyl-beta-D-glucopyranoside Octyl-beta-D-glucopyranoside Octyl beta-D-glucopyranoside is an beta-D-glucoside in which the anomeric hydrogen of beta-D-glucopyranose is substituted by an octyl group. It has a role as a plant metabolite.
Octyl beta-D-glucopyranoside is a natural product found in Rhodiola sachalinensis and Rhodiola rosea with data available.
Brand Name: Vulcanchem
CAS No.: 29836-26-8
VCID: VC20748545
InChI: InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1
SMILES: CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Molecular Formula: C14H28O6
Molecular Weight: 292.37 g/mol

Octyl-beta-D-glucopyranoside

CAS No.: 29836-26-8

Cat. No.: VC20748545

Molecular Formula: C14H28O6

Molecular Weight: 292.37 g/mol

* For research use only. Not for human or veterinary use.

Octyl-beta-D-glucopyranoside - 29836-26-8

CAS No. 29836-26-8
Molecular Formula C14H28O6
Molecular Weight 292.37 g/mol
IUPAC Name (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol
Standard InChI InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1
Standard InChI Key HEGSGKPQLMEBJL-RKQHYHRCSA-N
Isomeric SMILES CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
SMILES CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Canonical SMILES CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Appearance Assay:≥95%A crystalline solid

Octyl-β-D-glucopyranoside (C₁₄H₂₈O₆) is a non-ionic glycoside surfactant widely used in biochemical and industrial applications for its membrane-solubilizing properties. With a critical micelle concentration (CMC) of 20–25 mM , it enables gentle protein extraction while remaining easily removable via dialysis. Below is a structured analysis of its properties, synthesis, applications, and research insights.

Synthesis and Production

Enzymatic synthesis using β-glucosidase from Pichia etchellsii achieves a 70% yield via transglucosylation between p-nitrophenyl β-D-glucopyranoside and octanol . Batch replacement strategies optimize production to 30 mM (9.25 mg/mL) within 4 hours .

Membrane Protein Research

  • Solubilization: Extracts integral membrane proteins (e.g., receptors, transporters) without denaturation .

  • Crystallization: Facilitates protein crystallization by maintaining native conformations .

  • Chromatography: Enhances stability during purification processes .

Pharmaceuticals

  • Drug Formulations: Improves bioavailability of hydrophobic drugs .

  • Antiviral Activity: Inactivates HIV at concentrations >CMC .

Cosmetics and Food Industry

  • Emulsification: Stabilizes skincare products and food emulsions .

  • Anti-Adhesive Agent: Prevents microbial colonization on contact lenses .

Biotechnology

  • Lipid Vesicle Preparation: Creates uniform micelles for drug delivery systems .

Erythrocyte Membrane Interactions

  • Biphasic Effect: At 0.1–3.0 mM, Octyl-β-D-glucopyranoside protects rat and human erythrocytes from hypotonic hemolysis. Above 5.0 mM, it induces lysis .

  • Species-Specific Sensitivity: Rat erythrocytes show higher antihemolytic potency but greater susceptibility to hypotonic shock than human cells .

Lipid Bilayer Studies

  • Atomic Force Microscopy (AFM): Reveals that sub-CMC concentrations dissolve gel-phase DPPC lipid domains without solubilizing bilayers, suggesting selective lipid disordering .

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